![molecular formula C16H20ClN5OS B11582696 6-(4-chlorophenyl)-N,N-diethyl-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11582696.png)

6-(4-chlorophenyl)-N,N-diethyl-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

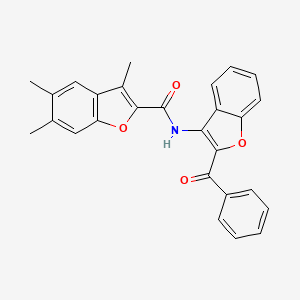

6-(4-Chlorphenyl)-N,N-Diethyl-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-carboxamid ist eine heterocyclische Verbindung, die zur Klasse der Triazolothiadiazine gehört. Diese Verbindung zeichnet sich durch die Fusion eines Triazolrings mit einem Thiadiazinring aus, wodurch ein einzigartiges Gerüst entsteht, das eine Vielzahl von biologischen Aktivitäten aufweist. Das Vorhandensein der 4-Chlorphenylgruppe und des Diethylcarboxamidrests verstärkt seine pharmakologischen Eigenschaften weiter .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-(4-Chlorphenyl)-N,N-Diethyl-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-carboxamid beinhaltet typischerweise die Cyclisierung von 4-Amino-3-Mercaptotriazol mit geeigneten Bielektrophilen. Eine gängige Methode umfasst die Reaktion von 4-Amino-5-(4-Chlorphenyl)-4H-1,2,4-triazol-3-thiol mit Diethylmalonat unter Rückflussbedingungen in Gegenwart einer Base wie Kaliumcarbonat . Die Reaktion verläuft über die Bildung eines Zwischenprodukts Hydrazone, das unter Cyclisierung zu dem gewünschten Triazolothiadiazinderivat führt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab beinhalten. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Endprodukts verbessern. Zusätzlich kann die Verwendung von automatisierten Syntheseplattformen den Produktionsprozess optimieren, ihn effizienter und kostengünstiger gestalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

6-(4-Chlorphenyl)-N,N-Diethyl-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-carboxamid durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat; milde bis moderate Temperaturen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; üblicherweise bei niedrigen Temperaturen durchgeführt.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide, Sulfone.

Reduktion: Reduzierte Derivate mit veränderten funktionellen Gruppen.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

6-(4-Chlorphenyl)-N,N-Diethyl-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-carboxamid wurde umfassend auf seine vielfältigen pharmakologischen Aktivitäten untersucht. Einige seiner bemerkenswerten Anwendungen umfassen:

Krebsbekämpfung: Zeigt zytotoxische Aktivität gegen verschiedene Krebszelllinien, indem es Apoptose induziert und die Zellproliferation hemmt.

Antimicrobial: Zeigt eine starke antimikrobielle Aktivität gegen eine Reihe bakterieller und Pilzpathogene.

Entzündungshemmend: Zeigt entzündungshemmende Wirkungen, indem es die Produktion von pro-inflammatorischen Zytokinen hemmt.

Antioxidans: Wirkt als Antioxidans, indem es freie Radikale abräumt und oxidativen Stress reduziert.

Enzyminhibition: Funktioniert als Inhibitor von Enzymen wie Carboanhydrase, Cholinesterase und alkalischer Phosphatase.

Wirkmechanismus

Der Wirkmechanismus von 6-(4-Chlorphenyl)-N,N-Diethyl-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung entfaltet ihre Wirkungen, indem sie an Zielrezeptoren und Enzyme bindet, was zur Modulation verschiedener zellulärer Prozesse führt . Zum Beispiel wird seine Antikrebsaktivität auf die Inhibition von PARP-1 und EGFR zurückgeführt, was zur Induktion von Apoptose und Zellzyklusarretierung führt . Zusätzlich wird seine antimikrobielle Aktivität durch die Störung von mikrobiellen Zellmembranen und die Inhibition essentieller Enzyme vermittelt .

Analyse Chemischer Reaktionen

6-(4-CHLOROPHENYL)-N,N-DIETHYL-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 6-(4-CHLOROPHENYL)-N,N-DIETHYL-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it has been shown to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . Additionally, it can induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazinderivate: Diese Verbindungen teilen sich die gleiche Kernstruktur und zeigen ähnliche pharmakologische Aktivitäten.

1,2,4-Triazolderivate: Verbindungen, die den Triazolring enthalten, sind für ihre vielfältigen biologischen Aktivitäten bekannt, darunter antimikrobielle und Antikrebsaktivitäten.

Thiadiazinderivate: Diese Verbindungen zeichnen sich durch das Vorhandensein des Thiadiazinrings aus und werden in verschiedenen therapeutischen Anwendungen eingesetzt.

Einzigartigkeit

6-(4-Chlorphenyl)-N,N-Diethyl-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-carboxamid sticht durch seine einzigartige Kombination aus Triazol- und Thiadiazinringen sowie das Vorhandensein der 4-Chlorphenyl- und Diethylcarboxamidgruppen hervor. Diese einzigartige Struktur trägt zu seinen verbesserten pharmakologischen Eigenschaften und dem breiten Spektrum an biologischen Aktivitäten bei .

Eigenschaften

Molekularformel |

C16H20ClN5OS |

|---|---|

Molekulargewicht |

365.9 g/mol |

IUPAC-Name |

6-(4-chlorophenyl)-N,N-diethyl-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |

InChI |

InChI=1S/C16H20ClN5OS/c1-4-21(5-2)15(23)14-13(11-6-8-12(17)9-7-11)20-22-10(3)18-19-16(22)24-14/h6-9,13-14,20H,4-5H2,1-3H3 |

InChI-Schlüssel |

PACIQBYMGFPCSD-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)C(=O)C1C(NN2C(=NN=C2S1)C)C3=CC=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-[2-hydroxy-3-(2-methylpiperidin-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B11582620.png)

![(5Z)-2-(2-bromophenyl)-5-[(3-methylthiophen-2-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11582628.png)

![3-(4-Benzo[1,3]dioxol-5-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-(1-phenyl-ethyl)-propionamide](/img/structure/B11582631.png)

![methyl 4-[3-phenyl-7-(phenylcarbamoyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzoate](/img/structure/B11582634.png)

![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11582642.png)

![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B11582645.png)

![2-(2-Oxo-benzothiazol-3-yl)-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B11582653.png)

![methyl (2E)-2-cyano-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}prop-2-enoate](/img/structure/B11582682.png)

![(2E)-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B11582686.png)

![(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B11582688.png)

![1-(4-Hydroxyphenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11582699.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B11582708.png)

![Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate](/img/structure/B11582712.png)